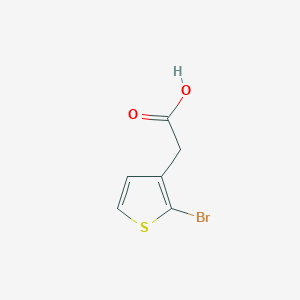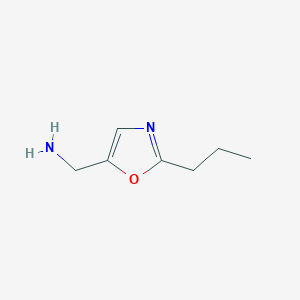
2-(2-Bromothiophen-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Bromothiophen-3-yl)acetic acid” is a chemical compound with the CAS Number: 174454-41-2 . It has a molecular weight of 221.07 and its IUPAC name is (2-bromo-3-thienyl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that compounds with similar structures have been used in various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 70-75 degrees Celsius .Applications De Recherche Scientifique
Heterocyclic Syntheses from Halogeno-acids
Compounds such as 2-(2-Bromothiophen-3-yl)acetic acid have been used in the synthesis of heterocyclic compounds. For instance, the sodium salt of bromothiophen carboxylic acids react with carbanions in the presence of copper to give condensation products. These reactions often involve displacement of bromide ion and can lead to the formation of thienopyranones and thienopyridinones (Ames & Ribeiro, 1975).
Synthesis of Non-Linear Optical Properties Compounds
A series of bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, which are closely related to this compound, have been synthesized through Suzuki cross-coupling reactions. These compounds, with various functional moieties, have been explored for their non-linear optical properties and their reactivity and structural features have been characterized using density functional theory (DFT) investigations (Rizwan et al., 2021).
Cationic Polymerization of Halogenated Thiophenes
2-Halogenated thiophenes, a group to which this compound belongs, have been used in cationic chain-growth polymerization. These polymerizations are promoted by Brønsted acids and can result in highly conductive poly(alkylthiothiophene)s, useful in various applications (Balasubramanian et al., 2014).
Electrocatalytic Reduction of Carbon Dioxide
Compounds similar to this compound have been studied for their role in enhancing the rate of electrocatalytic reduction of carbon dioxide. The presence of weak Brønsted acids like acetic acid can significantly impact the catalytic process, indicating potential applications in carbon dioxide reduction technologies (Wong et al., 1998).
Palladium-Catalyzed C-H Homocoupling
Palladium-catalyzed C-H homocoupling of thiophene derivatives, including 2-bromothiophene, has been explored. This process allows for the facile construction of bithiophene structures, which are valuable in various chemical syntheses (Masui et al., 2004).
Synthesis of Drug Intermediates
Compounds such as this compound are used in synthesizing drug intermediates. For example, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, can be achieved from 2-bromothiophene as raw material through Grignard reaction (Min, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRDVQJIXQIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174454-41-2 |
Source


|
| Record name | 2-(2-bromothiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)
![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)


![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)
